molecular formula C8H5Cl2F3 B1391074 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene CAS No. 1138444-99-1

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Cat. No. B1391074
CAS RN: 1138444-99-1
M. Wt: 229.02 g/mol
InChI Key: WWTCPWNBAYCCDJ-UHFFFAOYSA-N
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Description

“1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” is an organic compound that belongs to the class of halogenated benzenes. It contains a benzene ring which is substituted with chlorine and fluorine atoms, as well as a difluoroethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the halogen atoms and the difluoroethyl group onto the benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the chlorine and fluorine atoms, and the difluoroethyl group attached to the ring. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

As a halogenated benzene, this compound could potentially undergo reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The presence of the halogen atoms and the difluoroethyl group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the halogen atoms could increase its density and boiling point compared to benzene .

Scientific Research Applications

Organometallic Chemistry

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, similar to other fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), is increasingly recognized for its role in organometallic chemistry. These compounds are used as solvents or ligands in transition-metal-based catalysis due to their reduced ability to donate π-electron density from the arene, resulting in weak binding to metal centers. Their chemical inertness and potential for C-H and C-F bond activation reactions make them valuable in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

The compound has been studied in the context of electrochemical fluorination, a process important for producing various fluorinated organic compounds. Research has shown that similar compounds undergo fluorination at different positions on the benzene ring, affecting the yield and type of fluorinated products formed. This process is crucial for the synthesis of many industrially significant chemicals (Momota, Mukai, Kato, & Morita, 1998).

Crystal Structure Analysis

The structure of 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene and similar fluorobenzenes has been analyzed to understand the nature of C-H···F interactions in crystalline states. This research is vital for understanding the weak acceptor capabilities of the C-F group and their influence on the properties of the material (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy

Studies involving MATI spectroscopy have provided insights into the ionic properties of 1,3-dichloro-2-fluoro-benzene and related compounds in their electronic ground state. These findings are instrumental in understanding the chemical properties and reactions of such molecules (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes, including 1,3-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, is significant, especially in understanding how these compounds, used in pharmaceutical and agricultural chemicals, interact with the environment. Studies have identified microbial strains capable of degrading these compounds, providing insights into potential environmental remediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would require appropriate safety measures. The specific hazards associated with this compound would depend on its reactivity and toxicity .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity, or investigating its mechanism of action in biological systems .

properties

IUPAC Name

1,3-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-8(12,13)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTCPWNBAYCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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